molecular formula C17H20ClN3O B2514657 2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2309257-92-7

2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2514657
CAS No.: 2309257-92-7
M. Wt: 317.82
InChI Key: GHILAQFQRLVFEW-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the piperidine ring.

    Attachment of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction between the piperidine derivative and a suitable pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
  • 2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine
  • 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine

Uniqueness

2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable subject for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHILAQFQRLVFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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